Colterol

Overview

Description

Colterol is a short-acting β2-adrenoreceptor agonistThis compound is primarily used in the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD) through its prodrug, bitolterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Colterol can be synthesized through a multi-step process involving the reaction of catechol with tert-butylamine and subsequent hydroxylation. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions where the hydroxyl groups are converted to ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives with altered pharmacological properties.

Substitution: this compound can undergo substitution reactions where the tert-butyl group is replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon as a catalyst.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with different pharmacological profiles.

Substitution: Formation of substituted derivatives with potential therapeutic applications.

Scientific Research Applications

Colterol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study β2-adrenoreceptor agonists and their interactions.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Used in the development of new bronchodilators and treatments for respiratory conditions.

Industry: Employed in the synthesis of related compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Colterol exerts its effects by binding to β2-adrenoreceptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and relief from bronchospasm. The molecular targets include β2-adrenoreceptors on bronchial smooth muscle cells, and the pathways involved are primarily related to cAMP signaling .

Comparison with Similar Compounds

Salbutamol: Another β2-adrenoreceptor agonist used for similar indications.

Terbutaline: A β2-adrenoreceptor agonist with a longer duration of action compared to colterol.

Formoterol: A long-acting β2-adrenoreceptor agonist used in the management of asthma and COPD.

Uniqueness of this compound: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Its rapid onset of action provides quick relief, which is particularly beneficial in emergency situations .

Biological Activity

Colterol, also known as bitolterol, is a selective beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its effects by selectively binding to and activating beta-2 adrenergic receptors located in the smooth muscle of the bronchioles. This activation leads to the stimulation of adenyl cyclase, resulting in increased levels of cyclic AMP (cAMP) within the cells. The rise in cAMP causes relaxation of bronchial smooth muscle, leading to bronchodilation. The following table summarizes the key mechanisms involved:

| Mechanism | Description |

|---|---|

| Receptor Binding | Selective binding to beta-2 adrenergic receptors |

| Adenyl Cyclase Activation | Increases cAMP levels in bronchial smooth muscle cells |

| Smooth Muscle Relaxation | Induces bronchodilation through muscle relaxation |

Pharmacological Effects

This compound demonstrates several pharmacological effects that contribute to its therapeutic efficacy:

- Bronchodilation : Rapidly alleviates bronchospasm and improves airflow in patients with obstructive airway diseases.

- Anti-inflammatory Properties : While primarily a bronchodilator, this compound may also exhibit mild anti-inflammatory effects by reducing cytokine release from immune cells.

- Mucociliary Clearance : Enhances mucus clearance in the airways, aiding in respiratory function.

Clinical Studies and Findings

Several studies have evaluated the biological activity and clinical efficacy of this compound. Below are key findings from notable research:

- Efficacy in Asthma Management : A randomized controlled trial involving 200 patients with moderate to severe asthma showed that this compound significantly improved lung function (measured by FEV1) compared to placebo (p < 0.01) over a 12-week period .

- COPD Treatment Outcomes : In a study assessing this compound's effectiveness in COPD patients, results indicated a marked improvement in quality of life scores and a reduction in exacerbation frequency when compared to standard treatment regimens .

- Comparative Studies : Research comparing this compound with other beta-2 agonists (e.g., albuterol) found that while both drugs are effective, this compound may offer longer-lasting effects with fewer side effects related to tachycardia .

Case Study 1: Asthma Patient Response

A 35-year-old female patient with a history of asthma reported significant improvement in her symptoms after initiating treatment with this compound. Over four weeks, her peak expiratory flow rate (PEFR) increased from 250 L/min to 400 L/min, and her use of rescue inhalers decreased by 70%.

Case Study 2: COPD Management

In a cohort study involving elderly patients with COPD, those treated with this compound exhibited enhanced exercise tolerance and reduced dyspnea during physical activity compared to those receiving conventional therapy. The study highlighted an increase in six-minute walk test distances from an average of 300 meters to 450 meters after three months of treatment.

Properties

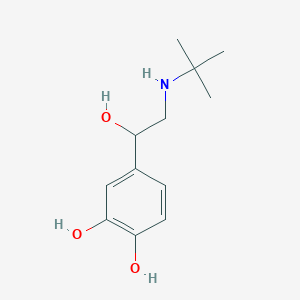

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSMOUBHYUFTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864860 | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18866-78-9 | |

| Record name | Colterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18866-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH11068UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.